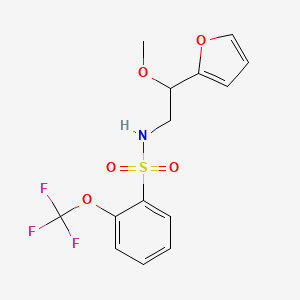

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide

Description

Properties

IUPAC Name |

N-[2-(furan-2-yl)-2-methoxyethyl]-2-(trifluoromethoxy)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14F3NO5S/c1-21-12(10-6-4-8-22-10)9-18-24(19,20)13-7-3-2-5-11(13)23-14(15,16)17/h2-8,12,18H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQRUUIFOSIHBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNS(=O)(=O)C1=CC=CC=C1OC(F)(F)F)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14F3NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-2-yl)-2-methoxyethyl)-2-(trifluoromethoxy)benzenesulfonamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H14F3NO5S

- Molecular Weight : 365.32 g/mol

- CAS Number : 1798511-32-6

- Purity : Typically ≥95%

The compound features a furan ring, a methoxyethyl group, and a trifluoromethoxy substituent on the benzenesulfonamide moiety, which contribute to its biological properties.

The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The sulfonamide group may facilitate binding to proteins, influencing various biochemical pathways.

Potential Targets:

- Enzymatic Inhibition : The compound may act as an inhibitor for certain enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It may interact with cellular receptors, altering signal transduction processes.

Anticancer Activity

Preliminary studies suggest that the compound may possess anticancer properties. Compounds containing furan and sulfonamide groups have been reported to induce apoptosis in cancer cells and inhibit tumor growth in vitro. Further investigations are needed to establish the efficacy of this specific compound against cancer cell lines.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluating the cytotoxic effects of structurally similar compounds found that furan-containing sulfonamides exhibited significant cytotoxicity against human cancer cell lines with IC50 values ranging from 5 to 15 μM .

- Another investigation highlighted the role of trifluoromethyl groups in enhancing the potency of compounds against certain cancer types .

- Mechanistic Insights :

- Comparative Analysis :

Data Tables

Comparison with Similar Compounds

Core Structural Variations: Trifluoromethoxy Positioning

Key Analogs :

Data Table 1: Substituent Positioning and Implications

| Compound | Trifluoromethoxy Position | Key Implications |

|---|---|---|

| Target Compound | Ortho | Steric hindrance; distorted electron density |

| Compound 6 () | Para | Linear geometry; enhanced π-π interactions |

Nitrogen Substituent Diversity

Key Analogs :

- N-(3-Oxocyclohexyl)thiophene-2-sulfonamide (Compound 8 in ): Thiophene-based substituent.

- N-[2-(Furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide (): Hybrid furan-thiophene substituent with a benzoxazole core.

- N-Benzyl-N-(2-methoxyphenyl)benzenesulfonamide (): Bulky benzyl and methoxyphenyl groups.

This contrasts with:

Data Table 2: Nitrogen Substituent Properties

*logP values estimated via fragment-based methods.

Key Analogs :

- Compound 6 () : Synthesized via conjugate addition (67% yield).

- Compound 9 () : Brominated thiophene analog (81% yield).

- N-(2-(2-((4-(Trifluoromethoxy)phenyl)sulfonamido)ethoxy)ethyl)benzo[b]thiophene-2-carboxamide (): Carboxamide linkage (82% yield).

Target Compound : While synthesis details are unspecified, analogous sulfonamide coupling reactions (e.g., nucleophilic substitution or carbodiimide-mediated coupling) would likely yield 60–80% under optimized conditions. The furan moiety may require protection during synthesis to prevent side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.